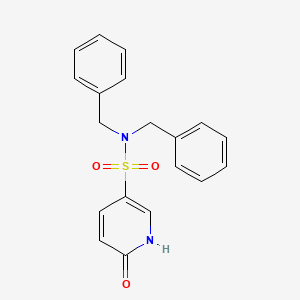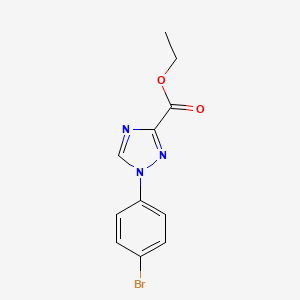
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its distinctive molecular framework combines elements from different functional groups, making it an intriguing subject for chemical and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the azetidinyl and dihydroisoquinolinyl components, followed by their coupling to the pyridinyl moiety. The initial steps often involve the reduction of isoquinoline derivatives and the formation of azetidine rings through cyclization reactions. These intermediate compounds are then carefully reacted under controlled conditions to form the final methanone structure.
Industrial Production Methods
Industrial-scale production of this compound would require efficient and high-yielding synthetic routes. These methods might involve optimized catalysts and reaction conditions to ensure a scalable and cost-effective process. The precise parameters would depend on the available starting materials and desired purity levels of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: It can also participate in reduction reactions, which may target specific functional groups within the molecule.
Substitution: The different functional groups in the molecule make it suitable for a variety of substitution reactions, which can be used to modify its chemical properties or create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substituents: Various nucleophiles or electrophiles can be introduced under suitable conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized derivatives that can serve as intermediates for further chemical transformations or final bioactive compounds.
Applications De Recherche Scientifique
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone has several research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Potential to act as a molecular probe or inhibitor in biological assays.
Medicine: Research into its pharmacological properties suggests potential use in developing therapeutic agents.
Industry: May be used in the synthesis of materials with specific functional properties or as a specialty chemical in manufacturing processes.
Mécanisme D'action
This compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biochemical pathways. For instance, it might inhibit a particular enzyme or receptor, thereby altering cellular processes. The exact molecular targets and pathways depend on its structural features and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Comparing (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone with similar compounds, we see the following distinctions:
Unique Structure: The combination of azetidinyl, dihydroisoquinolinyl, and pyridinyl groups sets it apart from other compounds.
Similar Compounds: Other isoquinoline derivatives or azetidine-containing molecules may have overlapping properties but lack the specific combination present here.
By exploring these aspects, we gain a comprehensive understanding of this compound, from its synthesis to its diverse scientific applications. Fascinating stuff, right?
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRALFYQTVSPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2733719.png)

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)
![3-(2-ethoxyphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2733723.png)

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)
![6-{Octahydrocyclopenta[c]pyrrol-2-yl}-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733727.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)
![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733731.png)

![1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2733734.png)
